2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoylphenyl group, and a hexahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research indicates potential anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other molecular pathways, contributing to its broad-spectrum biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.
Benzenesulfonamide: A related compound with known antimicrobial activity.
Uniqueness
2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core and a sulfamoylphenyl group, which imparts specific biological activities not observed in simpler analogs. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H21N3O4S/c19-26(24,25)14-7-5-12(6-8-14)9-10-20-17(22)15-11-13-3-1-2-4-16(13)21-18(15)23/h5-8,11H,1-4,9-10H2,(H,20,22)(H,21,23)(H2,19,24,25) |
InChI Key |
SXUWGICOPJCAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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